molecular formula C19H24ClN3O4S2 B2733093 ML-SA5 CAS No. 2418670-70-7

ML-SA5

Número de catálogo: B2733093
Número CAS: 2418670-70-7
Peso molecular: 458.0 g/mol
Clave InChI: YPPWKTIVYUTTEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

ML-SA5 tiene una amplia gama de aplicaciones de investigación científica:

Actividad Biológica

ML-SA5 is a selective agonist of the transient receptor potential mucolipin 1 (TRPML1) channel, which has garnered attention for its potential therapeutic applications, particularly in the context of lysosomal storage disorders and autophagy regulation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.

This compound primarily acts by stimulating TRPML1 channels, which are integral to lysosomal function and calcium homeostasis. The activation of these channels leads to several downstream effects:

  • Autophagy Regulation : this compound has been shown to increase levels of LC3-II, a marker for autophagosome formation, indicating enhanced autophagic activity. This effect is concentration-dependent and occurs rapidly after treatment . Importantly, the increase in LC3-II levels is mediated specifically through TRPML1, as evidenced by the inhibition of this effect with TRPML1 antagonists .
  • Lysosomal Acidification : The compound promotes lysosomal acidification, which is crucial for the degradation of cellular waste and pathogens. This mechanism has been linked to its antiviral properties against viruses such as Dengue and Zika .
  • Calcium Release : this compound induces significant calcium release from lysosomes, which is essential for various cellular signaling pathways .

Autophagy and Lysosomal Function

This compound's impact on autophagy was assessed using various cell lines, including HeLa and HAP1 cells. Key findings include:

  • Increased Autophagic Flux : Treatment with this compound resulted in a marked increase in autophagic flux as evidenced by enhanced LC3-II levels and increased formation of autophagosomes .
  • Reduction in Lysosomal Storage : In models of lysosomal storage disorders, this compound treatment reduced the accumulation of storage materials such as globotriaosylceramide (Gb3) and glycosphingolipids (GPDs) in CLN3 knockout cells . Electron microscopy revealed a decrease in lysosomal surface area but not in their numbers, indicating improved lysosomal function .

Case Studies

  • Muscle Protection in Dystrophic Models : In mdx mice, a model for Duchenne muscular dystrophy, this compound administration significantly reduced muscle necrosis by over 70% and improved motor performance. The results suggest that this compound can ameliorate dystrophic phenotypes by enhancing lysosomal function through TRPML1 activation .
  • Impact on Neurodegenerative Conditions : Research indicates that this compound may have beneficial effects in neurodegenerative diseases characterized by impaired autophagy and lysosomal dysfunction. For instance, its ability to enhance autophagic processes could be leveraged in conditions like Batten disease .

Data Tables

Study Cell Type Effect Observed Concentration Duration
HeLaIncreased LC3-II1 μM1 hour
CLN3-KOReduced Gb3 levelsVaries90 min & 72 hours
mdx miceDecreased muscle necrosis2-5 mg/kg2 weeks

Research Findings

Recent studies have demonstrated that:

  • TRPML1 Activation : this compound activates TRPML1 leading to increased transcription of genes involved in lysosome biogenesis and function .
  • TFEB Translocation : The activation also promotes the nuclear translocation of TFEB (transcription factor EB), which plays a critical role in regulating lysosomal biogenesis and autophagy .
  • Minimal Toxicity : In vivo studies indicated no significant pathological signs following this compound treatment, suggesting a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPWKTIVYUTTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418670-70-7
Record name N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-SA5
Reactant of Route 2
Reactant of Route 2
ML-SA5
Reactant of Route 3
Reactant of Route 3
ML-SA5
Reactant of Route 4
Reactant of Route 4
ML-SA5
Reactant of Route 5
ML-SA5
Reactant of Route 6
Reactant of Route 6
ML-SA5
Customer
Q & A

A: ML-SA5 acts as a selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. [, , , ] By activating TRPML1, this compound triggers the release of calcium (Ca2+) from lysosomes. [, ] This Ca2+ release influences various lysosomal functions, including trafficking and fusion with other cellular compartments like autophagosomes. [, , ]

A: Studies indicate that activating MCOLN1/TRPML1 with this compound can induce cell death in various cancer cell lines by triggering autophagic arrest and subsequent apoptosis. [] In vivo studies using a xenograft mouse model demonstrated that this compound administration significantly suppressed tumor growth. [] This suggests that targeting MCOLN1/TRPML1 with agonists like this compound could be a potential therapeutic strategy for cancer treatment.

A: this compound has proven to be a valuable tool for investigating lysosomal dysfunction in podocytes. In models of acid ceramidase deficiency, this compound partially restores lysosome-autophagosome interaction and reduces autophagosome accumulation, highlighting the importance of TRPML1 in maintaining proper lysosomal function. [] Additionally, this compound has been used to study the role of lysosomal TRPML1 channels in regulating GSDMD pore formation in podocytes under conditions like obesity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.